3-Nitro-3h-1,5-benzodiazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-3H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIGOTZNQITOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215788 | |
| Record name | 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65466-29-7 | |
| Record name | 3-Nitro-3H-1,5-benzodiazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRO-3H-1,5-BENZODIAZEPINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-nitro-3H-1,5-benzodiazepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHC2G2ZD56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Nitro 3h 1,5 Benzodiazepine and Its Derivatives
Direct Nitration Strategies for the 3h-1,5-Benzodiazepine Ring System
Direct nitration of a pre-formed 3h-1,5-benzodiazepine ring presents a straightforward approach to introducing a nitro group. However, the success of this strategy is highly dependent on the reaction conditions and the nature of the substituents already present on the benzodiazepine (B76468) core.
Electrophilic Nitration Protocols and Reagents
Electrophilic nitration is a classic method for introducing a nitro group onto an aromatic or heterocyclic ring. acs.org For the 1,5-benzodiazepine system, this typically involves the use of a nitrating agent, which generates the reactive nitronium ion (NO₂⁺). Common nitrating agents employed for such transformations include:
Potassium Nitrate (B79036) in Sulfuric Acid: A mixture of potassium nitrate in concentrated sulfuric acid is a conventional and effective nitrating agent. google.com This combination generates the nitronium ion in situ, which then acts as the electrophile. The reaction is typically carried out at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and minimize side-product formation. google.com
Nitric Acid/Sulfuric Acid Mixture: The combination of concentrated nitric acid and sulfuric acid is a powerful nitrating system. Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion. The conditions for these reactions, including temperature and reaction time, are crucial for determining the outcome and yield. dnu.dp.ua
Regioselectivity and Stereoselectivity in Nitration Reactions
The position of nitration on the benzodiazepine ring is influenced by the electronic properties of the existing substituents. The benzene (B151609) portion of the benzodiazepine ring is generally more susceptible to electrophilic attack than the seven-membered diazepine (B8756704) ring.
Research has shown that the nitration of substituted 2,3-dihydro-1H-1,5-benzodiazepin-2-ones can lead to a mixture of nitro-substituted products. dnu.dp.ua The directing effects of substituents on the benzene ring play a significant role in determining the regioselectivity of the nitration. For instance, the nitration of 7-bromo-5-acyl-substituted tetrahydro-1,5-benzodiazepin-2-ones has been shown to yield a mixture of 8-nitro and 9-nitro derivatives. researchgate.net The ratio of these isomers can be influenced by the nature of the acyl group at the N-5 position. researchgate.net
Computational studies, such as those using density functional theory (DFT), can help predict the regioselectivity of electrophilic aromatic substitution by analyzing the stability of the transition states (σ-complexes). nih.gov These calculations often correlate well with experimental observations and confirm the formation of specific isomers. researchgate.net
Construction of the 3-Nitro-3h-1,5-benzodiazepine Core from Nitro-Functionalized Precursors
An alternative and often more controlled approach to synthesizing this compound involves the use of starting materials that already contain a nitro group. This strategy allows for the precise placement of the nitro functionality within the final benzodiazepine structure.
Condensation Reactions Utilizing Nitro-Substituted o-Phenylenediamines
The condensation of an appropriately substituted o-phenylenediamine (B120857) with a suitable three-carbon unit is a cornerstone of benzodiazepine synthesis. nih.gov When a nitro-substituted o-phenylenediamine is used, the nitro group is incorporated directly into the benzodiazepine backbone.
For instance, the reaction of 3-nitro-1,2-phenylenediamine with ethyl acetoacetate (B1235776) has been explored, though it can result in a mixture of products, including dihydro-4-methyl-9-(and 6)-nitro-1,5-benzodiazepinones. researchgate.net The synthesis of 1,5-benzodiazepine derivatives from nitro-o-phenylenediamines and α-oxoketene dithioacetals has also been reported to proceed with high regioselectivity. researchgate.net
A significant challenge in using nitro-substituted o-phenylenediamines is their reduced reactivity due to the electron-withdrawing nature of the nitro group. researchgate.net This can sometimes lead to lower yields compared to reactions with unsubstituted or electron-donating group-substituted o-phenylenediamines. nih.gov
Cyclocondensation Approaches with Nitro-Bearing Dicarbonyl Compounds and Ketones
The reaction of o-phenylenediamine with β-dicarbonyl compounds or ketones is a widely used method for constructing the 1,5-benzodiazepine ring. researchgate.netsemanticscholar.org Incorporating a nitro group into the dicarbonyl or ketone reactant provides a direct route to nitro-substituted benzodiazepines.
One such example is the reaction of a Schiff's base, derived from ethyl-p-aminobenzoate and nitromalondialdehyde, with o-phenylenediamine to produce a 3-nitrobenzodiazepine. ijtsrd.com This method highlights the versatility of using functionalized dicarbonyl equivalents in benzodiazepine synthesis. The cyclocondensation of o-phenylenediamines with various ketones, often catalyzed by Lewis or Brønsted acids, is a common strategy. mdpi.comias.ac.in While direct examples with nitro-ketones leading specifically to this compound are less common in the provided context, this approach remains a plausible synthetic route.
Multi-Component Reaction (MCR) Strategies for Nitro-1,5-benzodiazepine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzodiazepines in a single step from three or more starting materials. nih.govdntb.gov.ua These reactions can be designed to incorporate a nitro-functionalized component, thereby directly yielding a nitro-substituted benzodiazepine.
A one-pot, three-component reaction involving o-phenylenediamines, β-keto esters, and aromatic aldehydes has been developed for the synthesis of multi-functionalized 1,5-benzodiazepines. researchgate.net By selecting a nitro-substituted aldehyde or β-keto ester, this methodology could potentially be adapted for the synthesis of this compound derivatives. Another MCR approach involves the reaction of o-phenylenediamines, 1,3-dicarbonyl compounds, and a third component, often under catalytic conditions, to form the benzodiazepine core. sioc-journal.cn The use of a nitro-containing building block in such a reaction would directly lead to the desired nitro-substituted product.
More recently, a cascade N-nitroallylation-intramolecular aza-Michael addition reaction between o-phenylenediamines and nitroallylic acetates has been reported for the synthesis of nitrobenzodiazepines, showcasing a novel MCR-like strategy. acs.org
Data Tables
Table 1: Electrophilic Nitration Reagents for 1,5-Benzodiazepine Systems
| Reagent System | Description | Reference |
|---|---|---|
| Potassium Nitrate / Sulfuric Acid | A common and effective nitrating agent that generates the nitronium ion in situ. google.com | google.com |
Table 2: Synthesis of Nitro-1,5-Benzodiazepines from Nitro-Precursors
| Precursor Type | Reaction | Notes | References |
|---|---|---|---|
| Nitro-substituted o-phenylenediamine | Condensation with a β-dicarbonyl compound or its equivalent. | The electron-withdrawing nitro group can decrease the nucleophilicity of the diamine. | researchgate.netresearchgate.net |
| Nitro-bearing dicarbonyl compound | Cyclocondensation with o-phenylenediamine. | Allows for precise placement of the nitro group. | ijtsrd.com |
Advanced Synthetic Approaches and Catalytic Systems
Recent advancements in synthetic chemistry have led to the development of highly efficient and selective methods for constructing the 1,5-benzodiazepine core, including those with nitro substituents. These approaches often utilize sophisticated catalytic systems to achieve high yields under mild conditions.
Palladium catalysis has emerged as a powerful tool for the synthesis of various benzodiazepine isomers. mdpi.com These methods include reactions like hydroamination, amination, C-H arylation, N-arylation, and the Buchwald-Hartwig amination. mdpi.com
A notable one-pot procedure involves an initial titanium-catalyzed intermolecular hydroaminoalkylation of N-allyl-2-bromoanilines, followed by an intramolecular palladium-catalyzed Buchwald-Hartwig amination to yield 1,5-benzodiazepines. nih.gov This process benefits from the high regioselectivity of the initial step, ensuring that the subsequent cyclization exclusively forms the desired 1,5-benzodiazepine ring structure. nih.gov
Another efficient approach utilizes a palladium-on-titanium dioxide (Pd/TiO₂) catalyst for the condensation of 2-phenylenediamine with various chalcones in an aqueous medium. biolmolchem.com This method is environmentally friendly and proceeds without the need for ligands, offering high yields and easy product isolation. biolmolchem.com The catalytic activity is influenced by the preparation method of the Pd/TiO₂ and the crystalline phase of the TiO₂ support. biolmolchem.com
Furthermore, palladium(II)-catalyzed [5+2] annulation between N-triflyl aryl indoles and allenoates provides a route to indole-fused benzodiazepines. acs.org This reaction is facilitated by an N-acetylated valine amino acid ligand, which promotes C-H activation and subsequent cyclopalladation. acs.org
Interactive Data Table: Metal-Catalyzed Synthesis of 1,5-Benzodiazepines
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Ti-catalyst / Pd-catalyst | N-allyl-2-bromoanilines, N-methylanilines | Hydroaminoalkylation / Buchwald-Hartwig amination | One-pot procedure, high regioselectivity | nih.gov |
| Pd/TiO₂ | 2-phenylenediamine, chalcones | Condensation | Ligand-free, aqueous medium, environmentally friendly | biolmolchem.com |
A variety of organocatalytic and heterogeneous catalytic systems have been successfully employed for the synthesis of 1,5-benzodiazepines, often offering advantages such as mild reaction conditions, low cost, and reusability of the catalyst.
2,4,6-Trichloro-1,3,5-triazine (TCT) has been shown to be an efficient catalyst for the condensation of 1,2-diamines with enolizable ketones. researchgate.netnih.govresearchgate.net The reaction proceeds under mild conditions, and the catalyst is inexpensive. researchgate.netnih.gov The in situ generation of hydrochloric acid from TCT and trace moisture is believed to activate the carbonyl group for condensation. nih.gov This method has been successfully applied to ketones bearing electron-withdrawing groups, such as 4-nitroacetophenone. researchgate.net
The Preyssler catalyst , a type of heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]), promotes the clean and efficient synthesis of 3H-1,5-benzodiazepines from o-phenylenediamines and 1,3-dicarbonyl compounds under solvent-free conditions. conicet.gov.arresearchgate.net This catalyst is recyclable and environmentally benign. conicet.gov.ar Silica-supported Preyssler nanoparticles have also been used for the synthesis of benzodiazepines in aqueous media. tntconf.org
Stannous chloride (SnCl₂) , particularly in its anhydrous form, serves as an effective catalyst for the one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from diamines and ketones under solvent-free conditions. jocpr.comresearchgate.netjocpr.com This Lewis acid promotes the intramolecular imine-enamine cyclization. jocpr.comresearchgate.net The use of anhydrous stannous chloride can lead to faster reactions and good yields. jocpr.comasianpubs.org Tin(II) chloride dihydrate has also been utilized for similar transformations. jocpr.com
Volcanic ash from the Andes has been repurposed as a natural, heterogeneous acid catalyst for the green synthesis of 3H-1,5-benzodiazepines. conicet.gov.arresearchgate.netnih.gov The reaction between o-phenylenediamine and substituted 1,3-diphenyl-1,3-propanedione proceeds in good to excellent yields under solvent-free conditions. conicet.gov.arnih.gov The volcanic ash is a safe, recyclable, and environmentally friendly catalyst. conicet.gov.arresearchgate.net
Interactive Data Table: Organocatalytic and Heterogeneous Catalytic Synthesis of 1,5-Benzodiazepines
| Catalyst | Reactants | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1,2-diamines, enolizable ketones | Mild, various solvents | Inexpensive, efficient, good for substrates with electron-withdrawing groups | nih.govresearchgate.netnih.govresearchgate.net |
| Preyssler Catalyst | o-phenylenediamines, 1,3-dicarbonyls | Solvent-free | Recyclable, environmentally benign, high yields | conicet.gov.arresearchgate.net |
| Stannous Chloride (anhydrous) | Diamines, ketones | Solvent-free, 80-85 °C | Inexpensive, fast reactions (40-60 min), good yields | jocpr.comresearchgate.netjocpr.comasianpubs.org |
The principles of green chemistry are increasingly being applied to the synthesis of 1,5-benzodiazepines to create more environmentally friendly and efficient processes. Key strategies include the use of solvent-free conditions and microwave irradiation.
Solvent-free synthesis is a prominent green chemistry approach. Several catalytic systems, including Preyssler catalysts, stannous chloride, zirconium nitrate, oxalic acid, and various solid acids like HY zeolite and silver-substituted silicotungstic acid, have been shown to effectively catalyze the formation of 1,5-benzodiazepines without the need for a solvent. conicet.gov.aracs.orgscispace.comiscience.injocpr.comrsc.org These methods reduce waste, simplify work-up procedures, and are often more economical. conicet.gov.arjocpr.comscispace.com For instance, using HY zeolite as a catalyst at 50 °C under solvent-free conditions provides high yields and allows for the catalyst to be recovered and reused multiple times. acs.org
Microwave-assisted synthesis offers significant advantages, such as dramatically reduced reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. asianpubs.orgderpharmachemica.comjocpr.comjocpr.com The synthesis of 1,5-benzodiazepines from chalcones and o-phenylenediamine has been successfully achieved using microwave irradiation, sometimes in the presence of a solid support like basic alumina (B75360) or a Cu(II)-clay nanocatalyst. asianpubs.orgresearchgate.net These microwave-assisted protocols are considered facile, efficient, and environmentally benign. jocpr.comjocpr.com
Interactive Data Table: Green Synthesis Approaches for 1,5-Benzodiazepines
| Green Chemistry Principle | Catalyst/Conditions | Reactants | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Solvent-Free | HY Zeolite, 50 °C | 1,2-diamines, ketones | Reusable catalyst, operational simplicity, non-toxic | acs.org |
| Solvent-Free | Preyssler Catalyst | o-phenylenediamines, 1,3-dicarbonyls | Recyclable catalyst, high yields, reduced waste | conicet.gov.ar |
| Solvent-Free | Anhydrous Stannous Chloride | Diamines, ketones | Fast reactions, simple procedure, inexpensive catalyst | jocpr.comresearchgate.net |
| Microwave Irradiation | Basic Alumina support | Chalcones, o-phenylenediamine | Shorter reaction times, improved yields, easier work-up | asianpubs.org |
| Microwave Irradiation | Glacial acetic acid in DMF | Chalcones, o-phenylenediamine | Rapid, excellent yields, environmentally benign | jocpr.comjocpr.com |
Solid-Phase Synthesis Techniques for Nitro-Substituted 1,5-Benzodiazepine Scaffolds
Solid-phase synthesis offers a powerful strategy for the combinatorial synthesis of libraries of 1,5-benzodiazepine derivatives, which is highly valuable for drug discovery. This technique involves attaching a starting material to a solid support (resin) and carrying out sequential reactions, with the final product being cleaved from the support.
A reported solid-phase synthesis of polysubstituted 1,5-benzodiazepin-2-ones starts with resin-bound 4-fluoro-3-nitrobenzoic acid. capes.gov.bracs.org This is reacted with β-amino acids, followed by the reduction of the nitro group using reagents like tin(II) chloride dihydrate (SnCl₂·H₂O). capes.gov.bracs.org The subsequent cyclization forms the seven-membered benzodiazepine ring. capes.gov.br Further diversity can be introduced through alkylations at the nitrogen atoms before cleaving the final product from the resin, resulting in high purities and yields. capes.gov.bracs.org This methodology allows for the systematic variation of substituents around the 1,5-benzodiazepine core.
Reaction Mechanisms and Reactivity Profiles of 3 Nitro 3h 1,5 Benzodiazepine
Elucidation of Reaction Pathways in Nitration and Ring-Closure Processes
The synthesis of the 3H-1,5-benzodiazepine skeleton is most commonly achieved through the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound, such as a 1,3-diketone or β-ketoester. nih.govnih.gov This reaction proceeds via a series of steps involving the formation of an enamine from the attack of one amino group on a carbonyl, followed by intramolecular cyclization and dehydration to form the seven-membered diazepine (B8756704) ring. nih.gov
Direct nitration of a pre-formed 3H-1,5-benzodiazepine ring at the C3 position is not a chemically favorable or commonly reported pathway. The C3 position is an sp³-hybridized carbon and lacks the electron density required for electrophilic nitration. Therefore, the most plausible synthetic route to 3-Nitro-3h-1,5-benzodiazepine involves the use of a precursor already containing the nitro group. Specifically, the condensation of o-phenylenediamine with a 2-nitro-1,3-dicarbonyl compound would be the logical approach.
The proposed reaction mechanism is as follows:
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks one of the carbonyl groups of the 2-nitro-1,3-dicarbonyl compound.
Dehydration: Loss of a water molecule leads to the formation of an enamine intermediate.
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, initiating the ring-closure.
Final Dehydration: A second dehydration step yields the final this compound product.
This pathway ensures the precise placement of the nitro group at the desired C3 position of the benzodiazepine (B76468) framework.
Influence of the Nitro Group on Electronic Structure and Reactivity
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects. researchgate.net When attached to the sp³-hybridized C3 carbon of the 3H-1,5-benzodiazepine ring, its primary influence is a powerful inductive withdrawal of electron density. libretexts.org
This electronic perturbation has several significant consequences for the molecule's reactivity:
Acidity of C3-Proton: The proton attached to the C3 carbon becomes significantly more acidic due to stabilization of the resulting conjugate base (a nitronate anion) by the adjacent nitro group. This increased acidity facilitates reactions involving deprotonation at this center.
Reactivity of Adjacent Imines: The strong inductive effect reduces the electron density of the surrounding atoms, including the C2 and C4 carbons which are part of imine (C=N) functionalities. This enhances their electrophilicity, making them more susceptible to nucleophilic attack compared to an unsubstituted 3H-1,5-benzodiazepine.
Basicity of Nitrogen Atoms: The electron-withdrawing nature of the nitro group decreases the basicity of the nitrogen atoms at positions 1 and 5. masterorganicchemistry.comreddit.com The lone pairs on these nitrogens are less available for protonation or donation to a Lewis acid.
Chemical Transformations of the Nitro Moiety within the 3h-1,5-Benzodiazepine Framework
The nitro group at the C3 position serves as a versatile functional handle, enabling a range of chemical transformations.
The reduction of an aliphatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. ncert.nic.in This conversion is crucial as it transforms the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the chemical properties of the molecule. For this compound, this would yield 3-Amino-3h-1,5-benzodiazepine.
Several effective methods can be employed for this reduction, with catalytic hydrogenation being a common and clean choice. wikipedia.orgcommonorganicchemistry.com The choice of reagent can be tailored to be compatible with other functional groups in the molecule, particularly the imine bonds of the diazepine ring which can also be susceptible to reduction under certain conditions.
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | H₂ gas, Palladium on Carbon, RT, various solvents (MeOH, EtOH) | Highly efficient but may also reduce C=N bonds. | commonorganicchemistry.com |
| H₂, Raney Nickel | H₂ gas, Raney Ni catalyst | Also a very active catalyst, potential for imine reduction. | wikipedia.orgcommonorganicchemistry.com |
| Zn/HCl or Zn/AcOH | Zinc dust in acidic medium (HCl or Acetic Acid) | Classic method; dissolving metal reduction. | commonorganicchemistry.com |
| SnCl₂/HCl | Stannous chloride in concentrated HCl | Often used for selective reduction of aromatic nitro groups, but also effective for aliphatic ones. | commonorganicchemistry.com |
| LiAlH₄ | Lithium aluminum hydride in ether or THF | Very powerful reducing agent, will also reduce imines and other functional groups. | commonorganicchemistry.com |
The nitro group on an sp³-hybridized carbon is generally a poor leaving group for direct nucleophilic substitution (Sₙ1/Sₙ2) reactions. libretexts.org However, its ability to strongly activate the α-proton allows for a class of reactions that proceed via the formation of a nitronate intermediate. While not direct substitutions of the nitro group, these transformations allow for the functionalization of the C3 position.
One notable example is the Nef reaction , where a primary or secondary nitroalkane is converted into a carbonyl compound (an aldehyde or ketone). This reaction typically involves deprotonation to form the nitronate salt, followed by acidification to generate the nitronic acid, which then hydrolyzes to the carbonyl compound. Applying this to this compound would hypothetically lead to the formation of a 1,5-benzodiazepin-3-one derivative.
Additionally, the nitro group can be removed entirely in a process known as denitration , often achieved under radical conditions using reagents like tributyltin hydride (Bu₃SnH). libretexts.org
Characteristic Reactivity Patterns of the 3h-1,5-Benzodiazepine Ring System
The 3H-1,5-benzodiazepine ring contains two imine (C=N) bonds, which are the primary sites of reactivity within the heterocyclic system. These bonds can act as electrophiles or participate in pericyclic reactions.
The imine bonds within the 1,5-benzodiazepine framework are known to undergo cycloaddition reactions. A prominent example is the [2+2] cycloaddition with ketenes, known as the Staudinger ketene-imine cycloaddition. baranlab.org Ketenes, generated in situ from acyl chlorides and a tertiary amine base, can react with one of the C=N bonds of the benzodiazepine to form a β-lactam ring fused to the seven-membered ring. baranlab.orgorientjchem.org
The reaction involves a stepwise mechanism through a zwitterionic intermediate, which then undergoes ring closure. baranlab.org The presence of the electron-withdrawing 3-nitro group would likely enhance the electrophilicity of the adjacent C2=N1 and C4=N5 bonds, potentially accelerating the rate of nucleophilic attack by the ketene (B1206846) and influencing the regioselectivity of the cycloaddition. masterorganicchemistry.com This would lead to the formation of novel, fused azeto[1,2-a] wikipedia.orgox.ac.ukbenzodiazepinone systems.
Furthermore, 1,5-benzodiazepines can act as the 2π component in 1,3-dipolar cycloaddition reactions. For instance, reaction with nitrilimines can yield fused triazolo-benzodiazepine derivatives, demonstrating the versatility of the imine moiety in constructing complex polycyclic systems. tandfonline.com
Functionalization at Non-Nitro Positions
The reactivity of this compound and its analogues, such as 1,5-benzodiazepine-2,4-diones, at positions other than the nitro-substituted carbon, primarily involves the nitrogen atoms of the diazepine ring and the fused benzene (B151609) ring. The presence of the electron-withdrawing nitro group can deactivate the diazepine ring towards certain electrophilic substitutions while potentially activating other positions for nucleophilic attack. However, the nitrogen atoms, with their lone pairs of electrons, remain key centers for reactions like alkylation and acylation.
Alkylation Reactions
The nitrogen atoms at positions 1 and 5 of the 1,5-benzodiazepine ring system are susceptible to alkylation. Studies on analogous compounds, such as 7-chloro-1,5-benzodiazepine-2,4-dione, have demonstrated that these positions can be readily di-alkylated under phase transfer catalysis (PTC) conditions. researchgate.netimist.ma This methodology provides an efficient route to a variety of N,N'-disubstituted derivatives.
In a typical reaction, the benzodiazepine derivative is treated with an alkylating agent in the presence of a base and a phase transfer catalyst. The reaction proceeds via the deprotonation of the N-H groups, followed by nucleophilic attack of the resulting amide anions on the alkylating agent. A range of alkylating agents have been successfully employed, leading to the introduction of various functional groups at the nitrogen centers. researchgate.net
Table 1: N-Alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione under PTC Conditions researchgate.net
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | Methyl iodide | 7-chloro-1,5-dimethyl-1,5-benzodiazepine-2,4-dione | 78 |
| 2 | Ethyl iodide | 7-chloro-1,5-diethyl-1,5-benzodiazepine-2,4-dione | 75 |
| 3 | Benzyl bromide | 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | 85 |
| 4 | Allyl bromide | 7-chloro-1,5-diallyl-1,5-benzodiazepine-2,4-dione | 82 |
It is noteworthy that under these conditions, the methylene (B1212753) group at the 3-position of the diazepine ring generally remains unreactive. researchgate.net
Acylation Reactions
Similar to alkylation, acylation reactions can be employed to functionalize the nitrogen atoms of the 1,5-benzodiazepine core. This allows for the introduction of various acyl groups, further diversifying the chemical space of these compounds.
Cycloaddition Reactions
The introduction of unsaturated substituents at the nitrogen atoms of the 1,5-benzodiazepine ring opens up possibilities for subsequent cycloaddition reactions. For instance, N,N'-diallyl or N,N'-dipropargyl derivatives of 1,5-benzodiazepine-2,4-dione can act as dipolarophiles in 1,3-dipolar cycloaddition reactions.
These reactions provide a powerful tool for the construction of more complex heterocyclic systems fused to the benzodiazepine core. The reaction of N-substituted 1,5-benzodiazepine-2,4-diones with various dipoles, such as nitrilimines, nitrile oxides, and azides, leads to the formation of novel polycyclic compounds. The regioselectivity and periselectivity of these cycloadditions are dependent on the nature of the dipole used.
Structural Characterization and Advanced Spectroscopic Analysis of 3 Nitro 3h 1,5 Benzodiazepine
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Nitro-3h-1,5-benzodiazepine is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons within the seven-membered diazepine (B8756704) ring. The chemical shifts of the aromatic protons will be influenced by the fusion of the diazepine ring and will typically appear in the range of δ 6.5-7.5 ppm nih.govijtsrd.com. The specific splitting patterns will be dependent on the substitution pattern of the benzodiazepine (B76468) precursor. The protons on the diazepine ring will have chemical shifts that are sensitive to the presence of the electron-withdrawing nitro group at the 3-position. The methine proton at the 3-position (CH-NO₂) is expected to be significantly deshielded, likely appearing at a downfield chemical shift. The methylene (B1212753) protons at the 2- and 4-positions would likely present as complex multiplets due to geminal and vicinal couplings, with their chemical shifts influenced by the adjacent nitrogen atoms and the nitro group. A broad signal corresponding to the N-H proton is also anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration nih.govijtsrd.com.
| Proton | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic-H | 6.5 - 7.5 | Aromatic-C | 120 - 140 |
| N-H | Variable | C=N | 160 - 175 |
| CH-NO₂ | Downfield | C-NO₂ | Deshielded |
| CH₂ (diazepine) | Upfield multiplets | CH₂ (diazepine) | Upfield |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound will be characterized by vibrations of the benzodiazepine core and the nitro group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3300-3400 cm⁻¹ nih.govijtsrd.com. The C=N stretching vibration of the imine group will likely appear around 1600-1650 cm⁻¹ nih.govijtsrd.com. The most prominent features for the nitro group will be the asymmetric and symmetric stretching vibrations, which are expected in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum will complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically a strong and well-defined band in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 | Weak |
| Aromatic C-H Stretch | > 3000 | Moderate |
| C=N Stretch | 1600 - 1650 | Moderate to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Moderate |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation of benzodiazepines is often complex and can involve multiple pathways. For this compound, key fragmentation pathways would likely include:
Loss of the nitro group: A prominent fragment ion resulting from the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂) is expected.
Ring cleavage of the diazepine ring: Fragmentation of the seven-membered ring can occur through various pathways, leading to characteristic fragment ions.
Loss of other small molecules: Depending on the substitution pattern of the benzene ring, loss of other small molecules may be observed.
High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass of the molecular ion and its fragments, which in turn allows for the confirmation of the elemental composition.
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of nitro radical |
| [M - HNO₂]⁺ | Loss of nitrous acid |
| Various smaller fragments | Resulting from diazepine ring cleavage |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
The crystal packing will be influenced by intermolecular interactions. The presence of the N-H group allows for the formation of hydrogen bonds, which can play a significant role in the crystal lattice. The nitro group can also participate in intermolecular interactions, such as dipole-dipole interactions. The analysis of the crystal structure would reveal the nature and extent of these intermolecular forces, providing insights into the solid-state properties of the compound.
| Parameter | Expected Observation |
| Diazepine Ring Conformation | Boat-like |
| Intermolecular Interactions | N-H···N or N-H···O hydrogen bonding, dipole-dipole interactions involving the nitro group. |
| Crystal System | Dependent on molecular packing, commonly monoclinic or orthorhombic for similar compounds. |
Theoretical and Computational Chemistry Investigations on 3 Nitro 3h 1,5 Benzodiazepine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, preferred geometry, and energy. For complex organic molecules like 3-Nitro-3h-1,5-benzodiazepine, Density Functional Theory (DFT) has become the method of choice due to its balance of accuracy and computational efficiency. researchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p) to perform geometry optimizations. ymerdigital.commdpi.com This process mathematically finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.net
For this compound, DFT calculations would reveal key geometric parameters. The seven-membered diazepine (B8756704) ring is inherently non-planar. The presence of the electron-withdrawing nitro (-NO2) group at the 3-position is expected to influence bond lengths and angles, both in the diazepine ring and the fused benzene (B151609) ring, due to its inductive and resonance effects. researchgate.net For instance, the C-N bond of the nitro group is predicted to be relatively short, and its presence may cause slight distortions in the adjacent parts of the diazepine ring to accommodate its steric bulk and electronic demands. The stability of the molecule is assessed by its total electronic energy, with lower values indicating higher stability.
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value | Description |
| Bond Lengths | C(3)-N(nitro) | ~1.48 Å | Single bond between the diazepine ring and the nitro group nitrogen. |
| N(nitro)-O | ~1.22 Å | Double bond character within the nitro group. | |
| C(2)=N(1) | ~1.34 Å | Imine bond within the seven-membered ring. | |
| C(aromatic)-C(aromatic) | ~1.39 - 1.41 Å | Standard aromatic carbon-carbon bond lengths in the benzene ring. | |
| Bond Angles | O-N-O (nitro) | ~125° | Angle within the nitro functional group. |
| C(2)-C(3)-N(nitro) | ~110° | Angle showing the attachment of the nitro group to the diazepine ring. | |
| Dihedral Angle | C(9a)-N(1)-C(2)-C(3) | Variable | Defines the puckering of the seven-membered diazepine ring. |
The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions simplify this by assigning a value to each atomic site.
fk+ : Indicates reactivity towards a nucleophilic attack (where the molecule accepts an electron). A high value points to a good electrophilic site.
fk- : Indicates reactivity towards an electrophilic attack (where the molecule donates an electron). A high value points to a good nucleophilic site.
For this compound, the strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape. mdpi.com This group deactivates the ring system towards electrophilic attack and creates electrophilic centers. The nitrogen atom of the nitro group and the carbon atom it is attached to (C3) are expected to be highly electrophilic sites, as indicated by large fk+ values. Conversely, nucleophilic character (fk-) would likely be concentrated on the imine nitrogen (N1) and specific atoms of the fused benzene ring. Studies have shown that nitro groups can lead to very low or even negative Fukui function values (f-), indicating a profound lack of nucleophilic reactivity at those sites. mdpi.com
Table 2: Predicted Local Reactivity Descriptors (Fukui Functions) for Key Sites in this compound
| Atomic Site | Predicted fk+ (for Nucleophilic Attack) | Predicted fk- (for Electrophilic Attack) | Predicted Reactivity |
| N (Nitro Group) | High | Low / Negative | Strong Electrophilic Site |
| C3 (Nitro-bearing) | High | Low / Negative | Strong Electrophilic Site |
| C2 (Imine Carbon) | Moderate | Low | Electrophilic Site |
| N1 (Imine Nitrogen) | Low | High | Primary Nucleophilic Site |
| N5 (Amine Nitrogen) | Low | Moderate | Nucleophilic Site |
| C7, C8 (Benzene Ring) | Low | Moderate | Potential Nucleophilic Sites |
Conformational Analysis and Dynamic Properties of the Seven-Membered Ring
The seven-membered diazepine ring is not rigid; it is a fluxional system that can exist in several conformations, such as boat, chair, and twist-boat forms. chemisgroup.us The interplay between these conformers and the energy barriers separating them defines the molecule's dynamic properties.
The interconversion between different conformers of the diazepine ring is known as ring inversion. This process involves passing through a higher-energy transition state. The energy required for this inversion, known as the ring inversion barrier, can be determined computationally by mapping the potential energy surface and experimentally via techniques like Dynamic NMR spectroscopy. acs.org
For the 1,5-benzodiazepine skeleton, these barriers are typically in a range that allows for rapid interconversion at room temperature, making the molecule conformationally dynamic. Computational studies on related 1,4-benzodiazepines have successfully used DFT to calculate these barriers, showing excellent agreement with experimental results (within 1-2 kcal/mol). acs.orgdntb.gov.ua A similar approach for this compound would involve identifying the stable conformers (energy minima) and the transition state structures connecting them. The calculated energy difference between a stable conformer and the transition state yields the activation energy (ΔG‡) for the ring inversion process.
The introduction of a substituent, particularly a bulky and electronically demanding one like a nitro group, can have a significant impact on the conformational preferences and dynamics of the diazepine ring. acs.orgtaylorandfrancis.com
Steric Effects : The size of the nitro group will create steric hindrance with adjacent atoms, potentially destabilizing certain conformations. For example, a conformation that places the nitro group in a sterically crowded axial-like position would likely be higher in energy than one where it occupies a more spacious equatorial-like position.
Electronic Effects : The strong electron-withdrawing nature of the nitro group alters the charge distribution and bond polarities within the ring. This can influence the torsional strains and electrostatic interactions that govern conformational stability, thereby shifting the equilibrium to favor one conformer over others.
Computational modeling allows for a systematic evaluation of these effects. By calculating the relative energies of all possible stable conformers of this compound, the thermodynamically preferred structure can be identified. Furthermore, by calculating the ring inversion barriers for the substituted versus the unsubstituted compound, a quantitative assessment of the nitro group's influence on the ring's flexibility can be achieved. It is anticipated that the nitro group would increase the barrier to inversion due to the steric and electronic constraints it imposes during the transition state.
Spectroscopic Property Prediction and Validation against Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. DFT calculations are highly effective at predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. semanticscholar.orgmdpi.com
The process involves first obtaining the optimized molecular geometry and then performing a frequency calculation. This calculation yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. scirp.orgdtic.mil Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net
For this compound, the theoretical IR spectrum would be expected to show characteristic vibrational modes for the key functional groups. Comparing these calculated frequencies (often scaled by a small factor to correct for systematic errors) with an experimental spectrum provides a powerful method for structural validation.
Table 3: Predicted vs. Typical Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) (Scaled DFT) | Typical Experimental Range (cm-1) |
| N-O Asymmetric Stretch | -NO2 | ~1520 - 1550 | 1500 - 1560 |
| N-O Symmetric Stretch | -NO2 | ~1340 - 1360 | 1335 - 1370 |
| C=N Stretch | Imine | ~1620 - 1640 | 1610 - 1650 |
| C=C Aromatic Stretch | Benzene Ring | ~1450 - 1600 | 1450 - 1610 |
| N-H Stretch | Amine | ~3350 - 3450 | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | ~3050 - 3100 | 3000 - 3100 |
Computational Modeling for Reaction Mechanism Elucidation and Transition State Characterization
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. In the context of this compound and related compounds, computational modeling is pivotal for understanding reaction mechanisms, determining the structures of transient intermediates, and characterizing the transition states that govern reaction rates and product distributions.
The formation of nitro-substituted benzodiazepines typically proceeds through electrophilic aromatic substitution. Computational studies on analogous systems, such as the direct nitration of 7-bromo-5-trifluoroacetyl-substituted 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, have utilized semiempirical methods like AM1 to predict the regioselectivity of the nitration process. researchgate.net Such calculations help in understanding why the nitro group is directed to specific positions on the benzene ring, in that case, leading to the formation of 8- and 9-nitro derivatives. researchgate.net
More rigorous investigations employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to map out the potential energy surface of a reaction. For instance, DFT studies have been successfully applied to understand the hydrazinolysis mechanism of 4-substituted 2,3-dihydro-1,5-benzodiazepine-2-thiones. nih.gov These studies involve locating the geometries of reactants, products, intermediates, and, crucially, the transition states connecting them. The nature of the transition states is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
A comprehensive theoretical investigation of a reaction mechanism, for example, the 1,3-dipolar cycloaddition reactions of 1,5-benzodiazepine derivatives, involves several key computational steps. tandfonline.com Initially, the geometries of all reactants and products are optimized to find their lowest energy conformations. Subsequently, the transition state structures are located. The connection between the transition state and the corresponding reactants and products is then verified by Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path downhill from the transition state. tandfonline.com
The insights gained from these computational models are manifold. They can elucidate whether a reaction proceeds through a concerted or stepwise mechanism, as has been shown for cycloaddition reactions involving benzodiazepines. tandfonline.com Furthermore, the calculated activation energies for different possible pathways allow for the prediction of the major products, which can then be compared with experimental observations. For electrophilic nitration, computational models can quantify the relative energies of the sigma complexes (Wheland intermediates) formed upon attack of the nitronium ion (NO₂⁺) at different positions of the benzodiazepine (B76468) ring, thereby explaining the observed regioselectivity.
The table below summarizes the typical computational methods and the nature of the insights they provide in the study of reaction mechanisms involving 1,5-benzodiazepine derivatives.
| Computational Method | Level of Theory Example | Information Obtained | Reference |
| Semiempirical Methods | AM1 | Estimation of regioselectivity in electrophilic substitution. | researchgate.net |
| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Optimized geometries of reactants, products, and transition states; reaction mechanism pathways (e.g., concerted vs. stepwise); activation energies. | nih.govtandfonline.com |
| Møller-Plesset Perturbation Theory | MP2/6-311+G(d,p) | More accurate single-point energy calculations for critical points on the potential energy surface. | nih.gov |
| Intrinsic Reaction Coordinate (IRC) | - | Confirmation of the reaction path connecting a transition state with its corresponding reactants and products. | tandfonline.com |
Detailed computational analysis of the nitration of the 3h-1,5-benzodiazepine system would likely involve modeling the attack of a nitronium ion on the benzene portion of the molecule. The calculations would aim to determine the relative activation barriers for the formation of the different possible nitro-substituted isomers. The transition state for such a reaction would feature the partial formation of a C-N bond between the benzene ring and the incoming electrophile, with the positive charge delocalized over the aromatic system. Characterization of this transition state is crucial for a quantitative understanding of the reaction kinetics.
Derivatives and Fused Ring Systems Derived from 3 Nitro 3h 1,5 Benzodiazepine
Synthesis of Analogues with Diverse Substituents on the 1,5-Benzodiazepine Core
The synthesis of 1,5-benzodiazepine analogues is often achieved through the condensation of o-phenylenediamines with various ketones or β-dicarbonyl compounds. researchgate.netnih.gov This foundational reaction allows for the introduction of substituents at the 2- and 4-positions of the benzodiazepine (B76468) ring. Further functionalization can be achieved through subsequent reactions.
For instance, a series of novel 1,5-benzodiazepine derivatives were designed by combining the 1,5-benzodiazepine core with pyridine (B92270) or phenyl groups and an ester group. nih.gov The synthesis involved the reaction of substituted o-phenylenediamines with β-keto esters, leading to derivatives with varied substituents at the C-2, C-3, and C-8 positions. nih.gov Structure-activity relationship studies of these analogues revealed that the nature and position of the substituents significantly influence the molecule's properties. For example, the presence of a methyl group at the C-8 position and a 2-pyridyl group at the C-2 position were found to be important for certain biological activities. nih.gov
Another approach involves the modification of a pre-formed benzodiazepine ring. For example, a series of 3-carboxylic derivatives of disubstituted 1,5-benzodiazepines has been synthesized. researchgate.net The process starts with the heterocyclization of 1,2-diaminobenzene, followed by bromination at the 3-position and subsequent introduction of a carboxylic or malonic moiety. researchgate.net This highlights a strategy for introducing functional groups at the C-3 position, which is directly relevant to derivatives of 3-Nitro-3h-1,5-benzodiazepine.
The table below summarizes examples of synthesized 1,5-benzodiazepine analogues with diverse substituents.
| Base Structure | Substituent Position(s) | Introduced Substituent(s) | Synthetic Precursors |
| 1,5-Benzodiazepine | C-2, C-4 | Alkyl, Aryl | o-Phenylenediamine (B120857), Ketones |
| 1,5-Benzodiazepine | C-2, C-3, C-8 | Pyridyl, Phenyl, Ester, Methyl | Substituted o-phenylenediamines, β-Keto esters |
| 1,5-Benzodiazepine | C-3 | Carboxylic acid, Malonate | Brominated 1,5-benzodiazepine intermediate |
Formation of Polycyclic and Annulated Heterocyclic Systems
The 1,5-benzodiazepine nucleus is an excellent synthon for constructing fused-ring compounds, leading to novel heterocyclic systems such as triazolo-, quinazolino-, pyrazolo-, and imidazo-benzodiazepines. semanticscholar.org These annulated structures often exhibit distinct chemical and pharmacological profiles compared to their monocyclic precursors.
The fusion of a triazole ring to the 1,5-benzodiazepine core has been a subject of significant interest. A key strategy involves the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides to yield tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govresearchgate.netplu.mxtriazolo[4,3-a] nih.govnih.gov-benzodiazepines. nih.gov This reaction sequence begins with the treatment of 2,3-dihydro-4-(methylthio)-1H-1,5-benzodiazepines with 3-nitrobenzohydrazide, which forms an intermediate that subsequently undergoes intramolecular cyclization to form the fused triazole ring. nih.gov The choice of solvent was found to be critical, with 1-butanol (B46404) providing the highest yields. nih.gov
The table below details the synthesis of various 1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govresearchgate.netplu.mxtriazolo[4,3-a] nih.govnih.govbenzodiazepines. nih.gov
| Starting Thioether | Intermediate Hydrazide | Final Triazolo-Fused Product | Yield (%) |
| 8-chloro-2,3-dihydro-4-(methylthio)-1H-1,5-benzodiazepine | N'-(8-chloro-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide | 8-chloro-1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govresearchgate.netplu.mxtriazolo[4,3-a] nih.govnih.govbenzodiazepine | 85 |
| 2,3-dihydro-4-(methylthio)-8-(trifluoromethyl)-1H-1,5-benzodiazepine | N'-(2,3-dihydro-8-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide | 1-(3-nitrophenyl)-8-(trifluoromethyl)-5,6-dihydro-4H- nih.govresearchgate.netplu.mxtriazolo[4,3-a] nih.govnih.govbenzodiazepine | 78 |
| 2,3-dihydro-4-(methylthio)-1H-1,5-benzodiazepine | N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide | 1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govresearchgate.netplu.mxtriazolo[4,3-a] nih.govnih.govbenzodiazepine | 75 |
| 2,3-dihydro-8-methyl-4-(methylthio)-1H-1,5-benzodiazepine | N'-(2,3-dihydro-8-methyl-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide | 8-methyl-1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govresearchgate.netplu.mxtriazolo[4,3-a] nih.govnih.govbenzodiazepine | 72 |
The synthesis of quinazolino[3,2-a] nih.govnih.govbenzodiazepines represents another important extension of 1,5-benzodiazepine chemistry. These complex polycyclic systems can be synthesized through a one-step sequential acylation-cyclization reaction. researchgate.net This method involves reacting an appropriate 5-substituted 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with 2-sulfinylaminobenzoyl chlorides. researchgate.net The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization, leading to the formation of the fused quinazolinone ring system in good yields. researchgate.netplu.mx
The versatility of the 1,5-benzodiazepine scaffold allows for the fusion of other five-membered heterocyclic rings like pyrazole (B372694) and imidazole (B134444). The synthesis of pyrazolo-fused benzodiazepines can be achieved through various cyclization strategies. For instance, a Rh(III)-catalyzed C-H activation/[5 + 2] cyclization strategy has been employed for the efficient synthesis of benzo[f]pyrazolo[1,5-a] researchgate.netnih.govdiazepines. nih.gov This method constructs the azepane-fused polycycle in a single step from 5-amino-1-arylpyrazole and iodonium (B1229267) ylides. nih.gov
Similarly, imidazo-fused systems can be prepared. While direct synthesis from this compound is not extensively documented, general synthetic routes to related structures like imidazo[1,2-a]pyrazines provide insight into potential strategies. nih.gov These often involve the reaction of an amino-functionalized heterocycle with an α-haloketone or a related species to construct the fused imidazole ring. nih.gov The synthesis of 3H-1,5-benzodiazepines from the condensation of o-phenylenediamine with β-diketones containing a pyrazole moiety also represents a pathway to molecules incorporating both ring systems. semanticscholar.org
Strategies for Combinatorial Chemistry and Diversity-Oriented Synthesis
The 1,5-benzodiazepine framework is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a core for ligands targeting multiple, diverse biological receptors. acs.org This makes it an ideal candidate for combinatorial chemistry and diversity-oriented synthesis (DOS). These approaches aim to rapidly generate large libraries of structurally diverse compounds for high-throughput screening.
A key strategy in DOS is to synthesize a collection of molecules with high skeletal diversity, starting from a common precursor. scispace.com For the benzodiazepine scaffold, this can be achieved by using a variety of building blocks (e.g., different o-phenylenediamines and ketone/dicarbonyl compounds) in the initial condensation reaction. This allows for variation in the substituents around the core (appendage diversity).
Furthermore, the functional groups on the benzodiazepine core can be used as handles for subsequent reactions to build more complex and diverse scaffolds (skeletal diversity). For example, a library of 1,4-benzodiazepin-2-ones was synthesized and screened against various receptors, demonstrating the power of this approach. acs.org Similar principles are applied to the 1,5-benzodiazepine core, where the strategic placement of reactive groups allows for the generation of fused-ring systems or other complex architectures through multi-step reaction sequences, expanding the chemical space explored from a single privileged scaffold. acs.orgscispace.com
Academic and Industrial Applications of 3 Nitro 3h 1,5 Benzodiazepine Non Clinical Focus
Utility as Synthetic Building Blocks in Organic Synthesis
The 1,5-benzodiazepine core, including its nitro-substituted variants, serves as a crucial precursor in the synthesis of more complex molecular structures, particularly fused heterocyclic systems. nih.gov The reactivity of the diazepine (B8756704) ring and the transformative potential of the nitro group allow chemists to construct a variety of polycyclic compounds.
Derivatives of 1,5-benzodiazepines are valuable intermediates for creating fused ring compounds such as triazolo-, oxadiazolo-, oxazino-, and furano-benzodiazepines. nih.gov The synthesis of these fused systems is a significant area of organic chemistry, as it allows for the creation of novel chemical entities with unique properties. airo.co.in The general strategy involves using the benzodiazepine (B76468) as a foundational scaffold and building additional heterocyclic rings onto it. alfred.edu For instance, the reaction of a 1,5-benzodiazepine with reagents like carbon disulfide or phenylisothiocyanate can lead to the formation of fused thiopyrano4,3-bbenzodiazepines. alfred.edu
The nitro group on the 3-Nitro-3h-1,5-benzodiazepine ring is a key functional handle. It can be readily transformed into other functional groups, such as amines, which then serve as points for further molecular elaboration. The reduction of the nitro group to an amino group is a common and powerful transformation in organic synthesis, opening pathways to a wide array of derivatives. mdpi.com This versatility makes nitro-substituted benzodiazepines attractive starting materials for combinatorial chemistry and the generation of compound libraries for screening in various non-clinical applications.
The synthesis of these fused heterocycles often involves multi-step reactions, starting from readily available precursors. mdpi.com The benzodiazepine core provides a rigid and predictable framework, guiding the stereochemistry and regiochemistry of subsequent reactions.
Table 1: Examples of Fused Heterocyclic Systems Derived from 1,5-Benzodiazepine Precursors
| Precursor Class | Fused Heterocycle Formed | Reference |
|---|---|---|
| 1,5-Benzodiazepine | Triazolo-benzodiazepine | nih.gov |
| 1,5-Benzodiazepine | Oxadiazolo-benzodiazepine | nih.gov |
| 1,5-Benzodiazepine | Oxazino-benzodiazepine | nih.gov |
| 1,5-Benzodiazepine | Furano-benzodiazepine | nih.gov |
| 1,5-Benzodiazepine | Thieno3,2-bbenzodiazepine | alfred.edu |
Precursors for Energetic Materials via Nitro Group Transformations
The development of novel energetic materials (explosives, propellants, and pyrotechnics) is a continuing area of research, with a significant focus on nitrogen-rich heterocyclic compounds. chemistry-chemists.compurdue.edu Heterocycles are often targeted for energetic applications because they generally possess higher heats of formation, greater densities, and better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com
The presence of a nitro group (-NO2) is a critical feature in many energetic materials, as it acts as an effective oxidizer within the molecule. europa.euorgchemres.org The synthesis of energetic heterocyclic compounds frequently involves nitration steps to introduce these functional groups. chemistry-chemists.com Consequently, molecules like this compound, which already contain a heterocyclic backbone and a nitro group, represent potential precursors for more complex, high-energy molecules.
While direct synthesis of energetic materials from this compound is not extensively documented in publicly available literature, its chemical structure aligns with the general design principles for such materials. Further transformations, such as the introduction of additional nitro groups onto the benzodiazepine scaffold or the conversion of the existing nitro group into other energetic functionalities (e.g., azide (B81097) salts), could theoretically yield materials with high energy density. wikipedia.org The rigid, fused-ring structure could also contribute to thermal stability, a desirable property in many energetic applications. chemistry-chemists.com
Exploration as Reagents or Catalysts in Chemical Transformations
The synthesis of 1,5-benzodiazepines is often facilitated by various catalysts, including solid superacids like sulfated zirconia, zeolites such as H-MCM-22, and various carbon-based catalysts. nih.govuned.esuned.es These catalysts promote the condensation reaction between o-phenylenediamines and ketones, which is a primary route to the benzodiazepine core. nih.govbiolmolchem.com
Potential in Material Science and Advanced Chemical Technologies (beyond biological applications)
Beyond their role in synthesis, 1,5-benzodiazepine derivatives have found direct applications in material science, particularly as industrial dyes and in the field of nonlinear optics.
Certain derivatives of 1,5-benzodiazepines are utilized as cationic (or basic) dyes for coloring acrylic fibers. nih.govisca.me Cationic dyes are a class of synthetic dyes that carry a positive charge. blogspot.com Acrylic fibers possess anionic sites which attract and form ionic bonds with the positively charged dye molecules, resulting in strong fixation and vibrant colors. researchgate.netp2infohouse.org The specific chromophoric properties of the benzodiazepine structure contribute to its effectiveness as a dye.
Furthermore, the incorporation of a nitro group into the benzodiazepine structure has been shown to be highly beneficial for advanced technological applications, such as nonlinear optics (NLO). A study on 4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine demonstrated significant third-order NLO properties. nih.gov The NLO response is attributed to the molecule's donor-π-acceptor structure, where the nitro group (-NO2) acts as a strong electron-accepting moiety, enhancing molecular polarization. nih.gov This enhanced polarization is crucial for applications in optical switching and other photonic technologies. The study indicated that the presence of the nitro group could switch the material's NLO properties from self-defocusing to self-focusing, a key characteristic for optical device development. nih.gov
Table 2: Applications of 1,5-Benzodiazepine Derivatives in Material Science
| Application Area | Specific Use | Key Structural Feature | Reference |
|---|---|---|---|
| Dyes | Cationic dyes for acrylic fibers | 1,5-Benzodiazepine core | nih.govisca.me |
Future Research Directions and Emerging Avenues in 3 Nitro 3h 1,5 Benzodiazepine Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern medicinal chemistry. For 3-Nitro-3h-1,5-benzodiazepine, future research will likely focus on adapting existing green synthetic strategies for 1,5-benzodiazepines to accommodate the nitro functional group.
Current Sustainable Approaches for 1,5-Benzodiazepines:
Recent advancements in the synthesis of the 1,5-benzodiazepine core have centered on the use of reusable heterogeneous catalysts and solvent-free conditions. These methods offer significant advantages in terms of reduced waste, easier product purification, and lower environmental impact. vapourtec.com
| Catalyst/Method | Reaction Conditions | Advantages |
| HY Zeolite | Solvent-free, 50 °C | Operational simplicity, non-toxic, low cost, reusable catalyst. thieme-connect.com |
| Silica Sulfuric Acid | Solvent-free | Eco-friendly, good yields, easy workup, short reaction times. vapourtec.com |
| MIL-101(Cr) MOF | Solvent-free, 80 °C | Low catalyst loading, easy separation, reusable, high yields. nih.govnih.gov |
| Water Extract of Onion | Water | Green, one-pot, three-component reaction. |
| Itaconic Acid | Water, Room Temperature | Eco-friendly, good to excellent yields. mdpi.com |
This table is interactive. Click on the headers to sort.
The primary route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones, α,β-unsaturated carbonyl compounds, or β-haloketones. nih.gov The introduction of a nitro group at the 3-position of the benzodiazepine (B76468) ring presents a unique synthetic challenge. Future research could explore two main pathways:
Use of Nitro-Substituted Precursors: This approach would involve the synthesis of a suitable nitro-containing ketone or a related precursor that can then be condensed with an o-phenylenediamine (B120857). The stability of the nitro-group under the chosen reaction conditions would be a critical factor to investigate.
Post-Synthetic Nitration: This strategy would involve the synthesis of the 1,5-benzodiazepine scaffold first, followed by a regioselective nitration step. This would require careful optimization of nitrating agents and reaction conditions to achieve the desired 3-nitro isomer without unwanted side reactions.
Multicomponent reactions (MCRs) also offer a promising avenue for the efficient, one-pot synthesis of functionalized 1,5-benzodiazepines. researchgate.net Adapting MCRs to include nitro-substituted building blocks could provide a direct and atom-economical route to this compound and its derivatives.
Uncovering Novel Reactivity Profiles and Transformations
The reactivity of the 1,5-benzodiazepine nucleus is rich and varied, offering multiple sites for functionalization. The introduction of a nitro group at the 3-position is expected to significantly influence the chemical behavior of the molecule, opening up new avenues for synthetic transformations.
The 1,5-benzodiazepine scaffold is known to participate in a range of reactions, including:
Cycloaddition Reactions: The imine bonds of the diazepine (B8756704) ring can act as dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of fused heterocyclic systems such as triazolo-benzodiazepines. researchgate.net
Functionalization of the Diazepine Ring: The nitrogen and oxygen atoms of lactam-containing benzodiazepines, as well as the methylene (B1212753) group at the 3-position, can be sites for alkylation, amination, and other modifications. vapourtec.com
Precursors for Fused Ring Systems: 1,5-Benzodiazepines are valuable starting materials for the synthesis of more complex fused heterocycles like triazolo-, oxadiazolo-, oxazino-, and furano-benzodiazepines. dntb.gov.ua
The presence of the electron-withdrawing nitro group at the 3-position is predicted to have several effects on the reactivity of this compound:
Activation of the Diazepine Ring: The nitro group may activate the diazepine ring towards nucleophilic attack, potentially leading to novel ring-opening and rearrangement reactions.
Modification of Cycloaddition Reactivity: The electronic nature of the imine bonds will be altered by the adjacent nitro group, which could influence the regioselectivity and stereoselectivity of cycloaddition reactions.
Transformations of the Nitro Group: The nitro group itself can be a handle for further functionalization. Reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a new library of 3-amino-1,5-benzodiazepine derivatives, which could then be further elaborated.
Future research in this area will involve a systematic exploration of the reactivity of this compound with a variety of reagents to map out its chemical behavior and unlock its potential as a building block for more complex molecules.
Advanced Computational Predictions for Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential biological activity, guiding experimental efforts and accelerating the discovery process.
Common Computational Techniques for Benzodiazepine Research:
| Computational Method | Application |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for the biological activity of benzodiazepine derivatives at their target receptors (e.g., GABA-A receptors). researchgate.net |
| Molecular Docking and Dynamics | Simulate the binding of benzodiazepines to their receptor targets, providing insights into the key interactions that govern binding affinity and selectivity. |
| Density Functional Theory (DFT) | Investigate the molecular structure, electronic properties, and reactivity of benzodiazepines. Can be used to predict reaction mechanisms and identify sites for electrophilic and nucleophilic attack. |
| Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) | Visualize and quantify intermolecular interactions, predicting the most likely sites for chemical reactions. |
This table is interactive. Click on the headers to sort.
For this compound, these computational approaches can be applied to:
Predict the Impact of the Nitro Group: DFT calculations can be used to determine how the electron-withdrawing nitro group affects the geometry, electronic charge distribution, and frontier molecular orbitals of the 1,5-benzodiazepine scaffold. This information can then be used to predict its reactivity in various chemical transformations.
Develop QSAR Models: By synthesizing a small library of 3-nitro-1,5-benzodiazepine derivatives and evaluating their biological activity, QSAR models can be constructed to identify the key structural features that contribute to their potency and selectivity. These models can then be used to design new, more active compounds.
Simulate Receptor Binding: Molecular docking and dynamics simulations can be employed to predict how this compound and its analogs bind to their biological targets. This can help to rationalize structure-activity relationships and guide the design of derivatives with improved binding affinity.
The integration of computational predictions with experimental work will be crucial for the efficient exploration of the chemical space around this compound and the identification of new compounds with desirable properties.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation are revolutionizing the way new molecules are discovered and optimized. For the exploration of this compound chemistry, these technologies offer the potential for rapid progress and the generation of large datasets to inform structure-activity relationships.
Automated Synthesis:
Flow chemistry, a technique where chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is particularly well-suited for automated synthesis. vapourtec.comthieme-connect.comresearchgate.net The benefits of flow chemistry include:
Enhanced Safety: The small reaction volumes and excellent heat transfer in flow reactors can allow for the safe use of highly reactive reagents and exothermic reactions.
Improved Reproducibility: The precise control over reaction parameters such as temperature, pressure, and reaction time leads to highly reproducible results.
Facile Scalability: Scaling up a reaction in flow is often as simple as running the reactor for a longer period of time.
Integration with Purification: In-line purification techniques can be integrated into flow systems, allowing for the direct production of pure compounds.
Future research could focus on developing a flow-based synthesis of this compound and its derivatives. This would enable the rapid and efficient production of a library of compounds for biological screening.
High-Throughput Experimentation (HTE):
Once a library of 3-nitro-1,5-benzodiazepine derivatives has been synthesized, high-throughput screening (HTS) methods can be used to rapidly evaluate their biological activity. nih.gov HTS involves the use of robotics and automated liquid handling to test thousands of compounds in parallel against a specific biological target. The data generated from HTS can be used to identify "hits" – compounds that show activity in the assay – which can then be further optimized in a lead discovery program.
The integration of automated synthesis with HTE creates a powerful platform for accelerated drug discovery. For this compound, this approach could be used to:
Rapidly explore structure-activity relationships: By synthesizing and screening a large and diverse library of derivatives, researchers can quickly identify the key structural features that are important for biological activity.
Discover novel biological activities: Screening the library against a wide range of biological targets could lead to the discovery of new and unexpected therapeutic applications for this class of compounds.
The application of these advanced technologies will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Nitro-3H-1,5-benzodiazepine derivatives, and what experimental conditions are critical for optimizing yields?
- Methodological Answer : The core benzodiazepine structure is typically synthesized via condensation reactions between ortho-diamines and ketones/aldehydes under acidic or catalytic conditions. For nitro-substituted derivatives, post-synthetic nitration using nitric acid or nitrosonium salts under controlled temperatures (0–5°C) is employed to avoid over-nitration. Key variables include solvent polarity (e.g., acetic acid for nitration), reaction time, and stoichiometric ratios of reagents . Characterization via -/-NMR and IR spectroscopy is essential to confirm regioselectivity and nitro-group positioning .
Q. How can spectroscopic techniques distinguish between positional isomers in this compound derivatives?
- Methodological Answer : -NMR chemical shifts for protons adjacent to the nitro group (e.g., aromatic protons in the benzodiazepine ring) show distinct deshielding patterns. For example, nitro groups at position 3 induce downfield shifts (~8.5–9.0 ppm) compared to other positions. IR spectroscopy further differentiates isomers via NO symmetric/asymmetric stretching frequencies (1350–1520 cm), with peak splitting indicating ortho/meta substitution .
Q. What are the standard protocols for evaluating the antimicrobial activity of this compound compounds?
- Methodological Answer : Broth microdilution assays (CLSI guidelines) are used to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Aspergillus fumigatus). Test compounds are dissolved in DMSO (<1% v/v) to ensure solubility. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls are mandatory to validate results .
Advanced Research Questions
Q. How can regioselectivity challenges in the acylation of 3-Nitro-3H-1,5-benzodiazepines be addressed?
- Methodological Answer : Steric hindrance and hydrogen bonding dictate acylation sites. For example, bulky acylating agents (e.g., crotonyl chloride) preferentially target the less hindered amine moiety, even in sterically crowded systems. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temp vs. reflux) further modulate selectivity. X-ray crystallography of intermediates (e.g., 1a and 2a in ) provides structural validation .
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of 3-Nitro-3H-1,5-benzodiazepines?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize molecular geometries and calculate electronic parameters like chemical potential, hardness, and electrophilicity indices. These predict sites prone to nucleophilic/electrophilic attacks, aiding in rational drug design. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Q. How can conflicting data on biological activity between free ligands and metal complexes of 3-Nitro-3H-1,5-benzodiazepines be resolved?
- Methodological Answer : Conflicting MIC values often arise from differences in metal-ligand stoichiometry or coordination geometry. Octahedral Fe(III) complexes may exhibit enhanced membrane permeability compared to square planar Ni(II) complexes. Validate via comparative bioassays under standardized conditions and quantify lipophilicity (logP) using HPLC .
Q. What strategies mitigate data reproducibility issues in crystallographic studies of nitro-substituted benzodiazepines?
- Methodological Answer : Use high-resolution synchrotron data (>1.0 Å) and SHELXL refinement (with TWIN/BASF commands for twinned crystals). Address disorder in nitro groups by refining anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in regioselectivity outcomes for similar benzodiazepine derivatives?
- Methodological Answer : Divergent results may stem from subtle differences in steric environments (e.g., methoxy vs. hydroxyl substituents) or reagent purity. Systematic variation of substituents (e.g., ’s 2,3-dimethoxyphenyl vs. phenyl analogs) and kinetic vs. thermodynamic control studies can isolate contributing factors. Statistical tools (e.g., multivariate regression) correlate structural features with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
